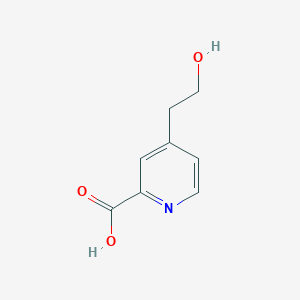

4-(2-Hydroxyethyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-4-2-6-1-3-9-7(5-6)8(11)12/h1,3,5,10H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHBMPKDCLVQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363844 | |

| Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502509-10-6 | |

| Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-(2-hydroxyethyl)picolinic acid, a pyridine derivative of interest in medicinal chemistry and drug development. The proposed synthesis commences with the readily available starting material, 4-picoline, and proceeds through a series of functional group transformations to yield the target molecule. This document details the experimental protocols for each key step, presents quantitative data in structured tables, and includes schematic diagrams to illustrate the reaction sequence.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached in a multi-step sequence, beginning with the oxidation of 4-picoline to form the key intermediate, 4-methylpicolinic acid. The carboxylic acid is then protected as a methyl ester to allow for the selective functionalization of the methyl group. This is followed by a series of transformations to introduce the hydroxyethyl moiety at the 4-position of the picolinic acid backbone. The final step involves the hydrolysis of the ester to afford the desired product.

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed multi-step synthesis of this compound from 4-picoline.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.

Step 1: Oxidation of 4-Picoline to 4-Methylpicolinic Acid

The initial step involves the oxidation of the methyl group of 4-picoline to a carboxylic acid. This transformation can be achieved using various oxidizing agents, with potassium permanganate being a common and effective choice.

Experimental Protocol:

In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, 2500 mL of water and 50 g (0.54 mole) of 4-picoline are placed. To this solution, 90 g (0.57 mole) of potassium permanganate is added, and the mixture is heated on a steam bath until the purple color has nearly disappeared (approximately 1 hour). A second 90 g portion of potassium permanganate is then introduced, followed by 500 mL of water. Heating is continued until the purple color is completely discharged (2–2.5 hours). The reaction mixture is allowed to cool slightly, and the precipitated manganese dioxide is filtered off and washed thoroughly with 1 L of hot water. The filtrate is concentrated under reduced pressure to a volume of 150–200 mL, filtered if necessary, and then acidified to Congo red with concentrated hydrochloric acid (65–70 mL). The acidic solution is evaporated to dryness under reduced pressure. The resulting solid residue is refluxed for one hour with 250 mL of 95% ethanol and filtered. The extraction is repeated with 150 mL of 95% ethanol. Dry hydrogen chloride gas is passed into the combined ethanolic filtrates until crystals begin to separate. The solution is then chilled to about 10°C in a freezing mixture, while the addition of hydrogen chloride is continued until the solution is saturated. The crystals of 4-methylpicolinic acid hydrochloride that separate are filtered and air-dried.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Picoline | [1] |

| Oxidizing Agent | Potassium Permanganate | [1] |

| Solvent | Water | [1] |

| Reaction Time | 3 - 3.5 hours | [1] |

| Product | 4-Methylpicolinic acid hydrochloride | [1] |

| Yield | 50-51% | [1] |

Step 2: Esterification of 4-Methylpicolinic Acid to Methyl 4-methylpicolinate

To protect the carboxylic acid group during subsequent reactions, it is converted to a methyl ester via Fischer esterification.

Experimental Protocol (Adapted from a general procedure):

To a solution of 4-methylpicolinic acid (1.0 eq) in methanol (0.33 M), concentrated sulfuric acid (1.0 eq) is carefully added. The reaction mixture is heated to a gentle reflux with stirring. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 4-methylpicolinate.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 4-Methylpicolinic Acid |

| Reagent | Methanol, Sulfuric Acid (catalyst) |

| Reaction Type | Fischer Esterification |

| Expected Yield | >80% |

Step 3: Free-Radical Bromination of Methyl 4-methylpicolinate

The methyl group at the 4-position is activated for further functionalization through a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol (Analogous Procedure):

To a solution of methyl 4-methylpicolinate (1.0 eq) in dry carbon tetrachloride, N-bromosuccinimide (1.2 eq) and a catalytic amount of AIBN are added. The reaction mixture is refluxed for 8 hours. After completion, the mixture is cooled to room temperature and filtered to remove succinimide. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield methyl 4-(bromomethyl)picolinate.[2]

Quantitative Data (Based on an analogous reaction):

| Parameter | Value | Reference |

| Starting Material | Methyl 4-methylpicolinate | |

| Reagents | N-Bromosuccinimide (NBS), AIBN | [2] |

| Solvent | Carbon Tetrachloride | [2] |

| Reaction Time | 8 hours | [2] |

| Product | Methyl 4-(bromomethyl)picolinate | |

| Expected Yield | ~90% | [2] |

Step 4: Nucleophilic Substitution with Cyanide

The bromide is displaced by a cyanide group through a nucleophilic substitution reaction, which introduces a one-carbon extension that will ultimately become part of the hydroxyethyl side chain.

Experimental Protocol (Analogous Procedure):

In a reaction vessel, sodium cyanide (1.2 eq) is suspended in a suitable solvent such as dimethylformamide (DMF). Methyl 4-(bromomethyl)picolinate (1.0 eq) is added, and the mixture is stirred at an elevated temperature until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give methyl 4-(cyanomethyl)picolinate.

Quantitative Data (Based on an analogous reaction):

| Parameter | Value |

| Starting Material | Methyl 4-(bromomethyl)picolinate |

| Reagent | Sodium Cyanide |

| Solvent | DMF |

| Expected Yield | 87-93% |

Step 5: Hydrolysis of the Nitrile

The nitrile group is hydrolyzed under acidic conditions to a carboxylic acid, forming a dicarboxylic acid derivative.

Experimental Protocol (General Procedure):

Methyl 4-(cyanomethyl)picolinate is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is heated at reflux for several hours. The reaction is monitored until the starting material is consumed. After cooling, the reaction mixture is neutralized with a base, and the product, 4-(methoxycarbonyl)picolin-4-ylacetic acid, is extracted with an organic solvent. The organic layer is dried and concentrated to yield the product.

Quantitative Data:

| Parameter | Value |

| Starting Material | Methyl 4-(cyanomethyl)picolinate |

| Reagent | Concentrated Hydrochloric Acid |

| Reaction Type | Acidic Hydrolysis |

| Expected Yield | High |

Step 6: Selective Reduction of the Carboxylic Acid

A key step in this synthesis is the selective reduction of the newly formed carboxylic acid in the presence of the existing methyl ester. Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for this chemoselective transformation.

Experimental Protocol (General Procedure):

To a solution of 4-(methoxycarbonyl)picolin-4-ylacetic acid in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of borane-THF complex (BH₃·THF) is added dropwise. The reaction mixture is stirred at room temperature until the carboxylic acid is fully reduced. The reaction is then carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified to give methyl 4-(2-hydroxyethyl)picolinate.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-(Methoxycarbonyl)picolin-4-ylacetic acid | |

| Reducing Agent | Borane-Tetrahydrofuran (BH₃·THF) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Selectivity | High for carboxylic acid over ester | [3] |

| Expected Yield | Good to high |

Step 7: Hydrolysis of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the desired this compound.

Experimental Protocol (General Procedure):

Methyl 4-(2-hydroxyethyl)picolinate is dissolved in a mixture of methanol and water containing a base such as sodium hydroxide. The mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete. The reaction mixture is then acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 4-(2-hydroxyethyl)picolinate | |

| Reagent | Sodium Hydroxide | |

| Solvent | Methanol/Water | |

| Reaction Type | Saponification | |

| Expected Yield | >90% |

Conclusion

This technical guide outlines a feasible and logical synthetic route to this compound from 4-picoline. While some of the proposed steps are based on analogous transformations and may require optimization for the specific substrates, the provided protocols and data serve as a strong foundation for researchers and drug development professionals. The successful execution of this synthesis will provide access to a valuable building block for the development of novel therapeutic agents. Further experimental validation and optimization of each step are recommended to establish a robust and scalable process.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)picolinic acid, a derivative of picolinic acid, is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing novel therapeutic agents. This technical guide provides a summary of the available physicochemical data for this compound. Due to a lack of extensive experimental data for this specific molecule in publicly available literature, this guide also includes experimental data for the parent compound, picolinic acid, for comparative purposes. Furthermore, it outlines general experimental protocols for the determination of key physicochemical parameters and presents a conceptual workflow for such an analysis.

Physicochemical Properties

A comprehensive literature search reveals a scarcity of experimentally determined physicochemical data for this compound. The available information is primarily computational. For a comparative perspective, the experimental properties of the parent compound, picolinic acid, are also presented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| IUPAC Name | 4-(2-hydroxyethyl)pyridine-2-carboxylic acid | - | - |

| CAS Number | 502509-10-6 | - | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₉NO₃ | - | --INVALID-LINK--[1] |

| Molecular Weight | 167.16 g/mol | - | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 70.42 Ų | Computed | --INVALID-LINK--[1] |

| logP | 0.3146 | Computed | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 2 | Computed | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | Computed | --INVALID-LINK--[1] |

| Rotatable Bonds | 3 | Computed | --INVALID-LINK--[1] |

Table 2: Experimental Physicochemical Properties of Picolinic Acid (for comparison)

| Property | Value | Data Type | Source |

| CAS Number | 98-98-6 | - | --INVALID-LINK--[2] |

| Molecular Formula | C₆H₅NO₂ | - | --INVALID-LINK--[3] |

| Molecular Weight | 123.11 g/mol | - | --INVALID-LINK--[2] |

| Melting Point | 136-138 °C | Experimental | --INVALID-LINK--[3] |

| Boiling Point | Decomposes | Experimental | - |

| Solubility in water | 887 g/L at 20 °C | Experimental | --INVALID-LINK--[4] |

| pKa | 5.32 (at 25 °C in water) | Experimental | --INVALID-LINK--[5] |

| logP | 0.72 | Experimental | --INVALID-LINK--[2] |

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For high-purity crystalline solids, the melting range is typically narrow.

Determination of Solubility

The equilibrium solubility of this compound can be determined in various solvents (e.g., water, ethanol, buffers at different pH values) using the shake-flask method. A supersaturated solution of the compound is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis.

-

Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.

-

UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength, as the acidic and basic forms of the molecule will have different absorption characteristics.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value, a measure of lipophilicity, can be determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the compound in both the octanol and aqueous phases is determined. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

As no specific signaling pathways involving this compound have been documented, a general experimental workflow for the determination of aqueous solubility is presented below.

Caption: Experimental workflow for determining aqueous solubility.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, the parent compound, picolinic acid, is a known metabolite of tryptophan and has been reported to possess various biological activities. It acts as a chelator for divalent metal ions and has been shown to modulate immune responses. For instance, picolinic acid can act as a second signal in the activation of IFN-gamma-primed macrophages[6]. It has also been investigated for its broad-spectrum antiviral activity, where it is suggested to inhibit the entry of enveloped viruses[7]. Further research is required to determine if this compound exhibits similar or novel biological functions.

Conclusion

This technical guide summarizes the currently available physicochemical information for this compound. While computational data provides initial insights, a clear need exists for comprehensive experimental characterization to fully understand its properties. The outlined experimental protocols provide a roadmap for researchers to determine these crucial parameters. Future studies are warranted to explore the biological activity of this compound and to elucidate any potential roles in cellular signaling pathways, which will be critical for its potential development as a therapeutic agent.

References

- 1. chemscene.com [chemscene.com]

- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]

- 5. picolinic acid [chemister.ru]

- 6. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Bioactive Potential of 4-(2-Hydroxyethyl)picolinic Acid: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological activity of 4-(2-Hydroxyethyl)picolinic acid is not extensively available in current scientific literature. This guide provides a comprehensive overview of the known biological activities of its parent compound, picolinic acid, to infer the potential therapeutic and research applications of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction: The Picolinic Acid Scaffold and its Therapeutic Promise

Picolinic acid, a metabolite of the amino acid tryptophan, has garnered significant interest in the scientific community for its diverse range of biological activities.[1] It is known to possess neuroprotective, immunological, anti-proliferative, and antiviral properties.[2] The core structure of picolinic acid, a pyridine ring with a carboxylic acid at the 2-position, serves as a versatile scaffold for the development of novel therapeutic agents. The subject of this guide, this compound, is a derivative of this parent compound, featuring a hydroxyethyl group at the 4-position. While direct studies on this specific molecule are limited, an understanding of picolinic acid's mechanisms of action provides a strong foundation for predicting the potential bioactivities of its derivatives.

This guide will delve into the known quantitative biological data of picolinic acid, provide detailed experimental protocols for assessing these activities, and present visual representations of the key signaling pathways involved. Furthermore, we will explore the potential influence of the 2-hydroxyethyl substitution on the overall activity profile of the molecule, offering a predictive framework for future research and development.

Quantitative Biological Activity of Picolinic Acid

The biological activities of picolinic acid have been quantified across various assays, providing valuable insights into its potency and spectrum of action. The following tables summarize the key quantitative data for its antimicrobial, antiproliferative, and antiviral effects.

Antimicrobial Activity

Picolinic acid has demonstrated inhibitory effects against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

| Microorganism | Strain | MIC (mg/mL) | Reference |

| Staphylococcus aureus | - | 2.0 | [3] |

| Pseudomonas aeruginosa | - | - | [3] |

| Bacillus subtilis | - | 2.0 | [3] |

| Candida albicans | - | - | [3] |

| Serratia marcescens | - | 0.5 | [3] |

| Klebsiella pneumoniae | - | 0.5 | [3] |

| Escherichia coli | - | 0.5 | [3] |

| Shigella flexneri | - | 0.5 | [3] |

| Bacillus cereus | - | 0.5 | [3] |

| Proteus vulgaris | - | 0.5 | [3] |

| Micrococcus luteus | - | 0.5 | [3] |

| Enterobacter cloacae | - | 1.0 | [3] |

| Proteus mirabilis | - | 1.5 | [3] |

| Lactococcus lactis | - | 2.0 | [3] |

Antiproliferative Activity

The antiproliferative effects of picolinic acid have been evaluated against various cell lines, with the half-maximal inhibitory concentration (IC50) being the standard measure of potency.

| Cell Line | IC50 (mM) | Reference |

| Chinese Hamster Ovary (CHO) | Varies by analog (0.032 to 25.85) | [4] |

Antiviral Activity

Picolinic acid has shown promising activity against several enveloped viruses.

| Virus | Cell Line | Activity | Reference |

| Influenza A Virus (IAV) | HEK293T | 80% infection mitigation at 2 mM | [5] |

| SARS-CoV-2 | HEK293T-ACE2 | 2-log reduction in viral RNA at 2 mM | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal culture

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., water, DMSO) at a concentration that is at least 10-fold higher than the highest concentration to be tested.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted test compound. This will bring the final volume in each well to 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

Test compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates

-

Virus stock of known titer

-

Test compound

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Incubation: Prepare serial dilutions of the test compound. In separate tubes, mix the virus at a concentration that will produce a countable number of plaques with each dilution of the compound. Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).

-

Plaque Visualization: After incubation, fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The concentration that reduces the plaque number by 50% (IC50) can then be determined.

Signaling Pathways and Mechanisms of Action

The biological effects of picolinic acid are attributed to several key mechanisms of action, primarily its ability to chelate metal ions and its influence on critical cellular signaling pathways.

Metal Ion Chelation and its Downstream Effects

Picolinic acid is a well-established chelator of divalent metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺).[6] This chelation activity is central to many of its biological effects.

Caption: Picolinic acid's chelation of metal ions disrupts zinc finger protein function.

Zinc finger proteins are a large family of proteins that require zinc for their structural integrity and function.[7] They play crucial roles in a multitude of cellular processes, including DNA replication, transcription, and viral replication.[8][9] By sequestering zinc, picolinic acid can disrupt the structure and function of these proteins, leading to the inhibition of viral replication and cell proliferation.

Modulation of the c-Myc Signaling Pathway

Picolinic acid has been shown to suppress the proliferation of certain cell types by inhibiting the activation of c-Myc, a key transcription factor involved in cell cycle progression and metabolism.

Caption: Picolinic acid can inhibit cell cycle progression by modulating the PI3K/AKT/c-Myc axis.

The PI3K/AKT signaling pathway is often upregulated in cancer cells and plays a critical role in promoting cell survival and proliferation.[4] One of its downstream effects is the maintenance of c-Myc protein expression.[4] By potentially inhibiting this pathway, picolinic acid can lead to a decrease in c-Myc levels, which in turn affects the transcription of genes like E2F1 that are essential for S-phase progression of the cell cycle.[4]

Inferred Biological Activity of this compound: A Structure-Activity Relationship Perspective

The introduction of a 2-hydroxyethyl group at the 4-position of the picolinic acid scaffold can be expected to modulate its biological activity through several mechanisms:

-

Solubility and Bioavailability: The hydroxyl group is polar and can participate in hydrogen bonding, which may increase the aqueous solubility of the molecule compared to picolinic acid. This could have implications for its pharmacokinetic properties and bioavailability.

-

Target Binding Interactions: The hydroxyethyl group can act as a hydrogen bond donor and acceptor, potentially leading to new or enhanced interactions with biological targets such as enzymes or receptors. This could either increase or decrease the potency of the compound depending on the specific target.

-

Metabolic Stability: The hydroxyethyl group may be a site for metabolic modification, such as glucuronidation, which could affect the compound's half-life and clearance.

-

Electronic Effects: The substitution on the pyridine ring can alter the electron distribution of the molecule, which may influence its chelating ability and its interaction with biological targets.

Studies on other pyridine derivatives have shown that the introduction of hydroxyl or hydroxyalkyl groups can significantly impact their biological activity. For instance, in some series of compounds, such substitutions have been shown to enhance antiproliferative activity. Therefore, it is plausible that this compound may exhibit a modified, and potentially enhanced, spectrum of activity compared to its parent compound. However, without direct experimental evidence, these remain as hypotheses that require rigorous testing.

Conclusion and Future Directions

While a comprehensive biological profile of this compound is yet to be established, the extensive research on its parent compound, picolinic acid, provides a strong foundation for future investigations. The known antimicrobial, antiproliferative, and antiviral activities of picolinic acid, coupled with its well-defined mechanisms of action involving metal ion chelation and modulation of key signaling pathways, suggest that this compound is a promising candidate for further research and development.

Future studies should focus on:

-

Direct Biological Evaluation: Conducting a comprehensive screen of this compound against a panel of bacterial, fungal, viral, and cancer cell line targets to determine its specific activity profile.

-

Mechanism of Action Studies: Investigating whether the introduction of the 2-hydroxyethyl group alters the primary mechanisms of action observed for picolinic acid, such as its chelating ability and its effects on zinc finger proteins and the c-Myc pathway.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to evaluate its potential as a drug candidate.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this and other novel picolinic acid derivatives.

References

- 1. A Study of Metal Complexes of 2 – Picolinic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 2. PI3K signaling maintains c-myc expression to regulate transcription of E2F1 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Characterization of the Zinc-Finger-Containing Proteins in the Mouse Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of selected pyridines. I. Substituent constant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. mdpi.com [mdpi.com]

4-(2-Hydroxyethyl)picolinic Acid: A Literature Review and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 4-(2-Hydroxyethyl)picolinic acid. Due to the limited specific research on this derivative, this document focuses significantly on the well-documented properties and biological activities of its parent compound, picolinic acid. The guide covers the chemical properties, potential synthetic pathways, and known biological functions of picolinic acid, including its antiviral and immunomodulatory effects, with the intention of providing a foundational understanding for future research into its 4-(2-hydroxyethyl) derivative. Detailed experimental protocols for the synthesis of picolinic acid and the evaluation of its antiviral activity are presented, alongside a discussion of its mechanism of action involving zinc finger proteins. This guide aims to be a valuable resource for researchers interested in exploring the therapeutic potential of picolinic acid and its analogues.

Introduction

Picolinic acid, a metabolite of the amino acid tryptophan, has garnered significant attention in the scientific community for its diverse biological activities.[1] It is known to possess neuroprotective, immunological, and anti-proliferative effects.[1] A key aspect of its function lies in its role as a bidentate chelating agent for various metal ions, most notably zinc, which is crucial for numerous physiological processes.[1][2] This interaction with zinc is believed to be central to its mechanism of action, particularly its ability to modulate the function of zinc finger proteins, which are involved in viral replication and cellular homeostasis.

The derivative, this compound, remains a largely unexplored compound. This guide synthesizes the available information on this specific molecule and provides a detailed overview of its parent compound, picolinic acid, to lay the groundwork for future investigations into the potential therapeutic applications of this and other derivatives.

Chemical and Physical Properties

While extensive experimental data for this compound is scarce, its basic chemical and computed properties have been reported by chemical suppliers. These are summarized in the table below, alongside the properties of the parent compound, picolinic acid, for comparison.

| Property | This compound | Picolinic acid |

| CAS Number | 502509-10-6[3][4] | 98-98-6 |

| Molecular Formula | C₈H₉NO₃[3] | C₆H₅NO₂ |

| Molecular Weight | 167.16 g/mol [3] | 123.11 g/mol |

| IUPAC Name | 4-(2-hydroxyethyl)pyridine-2-carboxylic acid[4] | Pyridine-2-carboxylic acid |

| Synonyms | 2-Pyridinecarboxylicacid,4-(2-hydroxyethyl)-(9CI)[3] | 2-Carboxypyridine, α-Pyridinecarboxylic acid |

| Topological Polar Surface Area (TPSA) | 70.42 Ų[3] | 50.2 Ų |

| logP | 0.3146[3] | 0.8 |

| Hydrogen Bond Donors | 2[3] | 1 |

| Hydrogen Bond Acceptors | 3[3] | 3 |

| Rotatable Bonds | 3[3] | 1 |

Synthesis

Synthesis of this compound

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol: Permanganate Oxidation of α-Picoline to Picolinic Acid

A common and established method for the synthesis of picolinic acid is the oxidation of α-picoline.[5]

Materials:

-

α-Picoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (95%)

-

Dry ether

Procedure:

-

In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 mL of water and 50 g of α-picoline.

-

Add 90 g of potassium permanganate to the mixture and heat on a steam bath until the purple color has nearly disappeared (approximately 1 hour).

-

Introduce a second 90 g portion of permanganate, followed by 500 mL of water, and continue heating until the purple color is gone (2-2.5 hours).

-

Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash the solid with 1 L of hot water.

-

Concentrate the filtrate under reduced pressure to 150-200 mL.

-

Filter the concentrated solution if necessary and acidify it to Congo red with concentrated hydrochloric acid.

-

Evaporate the acidic solution to dryness under reduced pressure.

-

Reflux the solid residue for one hour with 250 mL of 95% ethanol and filter. Repeat the extraction with 150 mL of 95% ethanol.

-

Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

-

Chill the solution to about 10°C in a freezing mixture while continuing to saturate it with hydrogen chloride.

-

Filter the resulting crystals of picolinic acid hydrochloride and air-dry.

-

To obtain free picolinic acid, dissolve the hydrochloride salt in a minimum amount of warm 95% ethanol, add an equal volume of dry ether, and cool to crystallize.

Biological Activities and Mechanism of Action

As there is a lack of data on the biological activities of this compound, this section will focus on the known activities of picolinic acid. It is plausible that the derivative may share some of these properties.

Antiviral Activity

Picolinic acid has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including SARS-CoV-2 and Influenza A virus.[6][7][8] Studies have shown that picolinic acid can inhibit viral entry into host cells.[8]

A patent application has been filed for the use of picolinic acid and its derivatives in antiviral applications, suggesting that derivatives such as this compound could also possess antiviral properties.[6]

Quantitative Antiviral Data for Picolinic Acid:

| Virus | Cell Line | Assay | Concentration | % Inhibition | Reference |

| Influenza A (PR8) | MDCK | Plaque Assay | 2 mM | ~80% | [8] |

| SARS-CoV-2 | HEK293T-ACE2 | qRT-PCR | 2 mM | ~80% | [7] |

| DENV, ZIKV, HPIV, HSV | A549 | Luciferase Reporter Assay | 2 mM | 80-90% | [8] |

| HIV-1 | Cultured cells | Cytotoxicity/Apoptosis | 1.5 mM | Active | [9] |

| HSV-2 | Cultured cells | Cytotoxicity/Apoptosis | 1.5 mM | Active | [9] |

Immunomodulatory Effects

Picolinic acid is produced during inflammatory conditions and acts as a costimulus with interferon-gamma (IFNγ) to enhance macrophage effector functions.[10] It selectively induces the production of macrophage inflammatory protein-1alpha (MIP-1α) and -1beta (MIP-1β), which are chemokines involved in inflammatory responses and the development of Th1 responses.[10]

Mechanism of Action: Interaction with Zinc and Zinc Finger Proteins

The biological activities of picolinic acid are closely linked to its ability to chelate zinc and interact with zinc finger proteins (ZFPs).[11] ZFPs are a large family of proteins that play crucial roles in various cellular processes, including gene transcription, by binding to DNA, RNA, and other proteins.[12] Many viruses utilize ZFPs for their replication.

Picolinic acid can disrupt the structure and function of ZFPs by altering zinc binding. This interference with viral ZFP function is a proposed mechanism for its antiviral activity.

Caption: Proposed mechanism of antiviral action of Picolinic Acid.

Experimental Protocols: Antiviral Assays

The following is a generalized protocol for assessing the antiviral activity of a compound like picolinic acid, based on common virological assays.[8][13]

Plaque Reduction Assay

Purpose: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates

-

Virus stock of known titer

-

Test compound (e.g., picolinic acid) at various concentrations

-

Growth medium and overlay medium (containing agar or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Prepare serial dilutions of the test compound in growth medium.

-

Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Adsorb a standard amount of virus (e.g., 100 plaque-forming units) onto the cells for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of the test compound to the respective wells.

-

Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with a formalin solution and then stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

Viral Entry Assay

Purpose: To determine if the antiviral compound inhibits the entry of the virus into the host cell.

Materials:

-

Host cells (e.g., A549)

-

Virus stock

-

Test compound

-

Antibodies against a viral protein (e.g., nucleocapsid protein for influenza)

-

Fluorescently labeled secondary antibodies

-

Fluorescence microscope

Procedure:

-

Pre-treatment: Treat the cells with the test compound (e.g., 2 mM picolinic acid) for a specific period (e.g., 3 hours) before infection.

-

Infection: Infect the pre-treated cells with the virus at a specific multiplicity of infection (MOI) in the continued presence of the compound.

-

Incubation: Incubate for a short period to allow for viral entry and initial protein expression (e.g., 3 hours post-infection).

-

Immunostaining: Fix the cells, permeabilize them, and then stain with the primary antibody against the viral protein, followed by the fluorescently labeled secondary antibody.

-

Microscopy: Visualize and quantify the number of infected (fluorescent) cells using a fluorescence microscope. A reduction in the number of infected cells compared to the untreated control indicates inhibition of viral entry.[8]

Future Research Directions

The study of this compound is still in its infancy. Future research should focus on:

-

Development of a robust synthetic method: A reliable and scalable synthesis protocol is essential for producing sufficient quantities of the compound for further study.

-

In-depth biological characterization: Comprehensive screening of its antiviral, immunomodulatory, and other biological activities is needed. This should include determining its efficacy against a broad panel of viruses and its effects on various immune cell types.

-

Mechanism of action studies: Investigating whether this compound acts through a similar zinc-chelation and ZFP-disruption mechanism as its parent compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing a series of related picolinic acid derivatives to understand how different functional groups influence biological activity.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound to evaluate its potential as a therapeutic agent.

Conclusion

While direct research on this compound is currently limited, the extensive literature on its parent compound, picolinic acid, provides a strong foundation for future investigations. Picolinic acid's established antiviral and immunomodulatory properties, coupled with its well-characterized mechanism of action involving zinc metabolism, make its derivatives, including this compound, promising candidates for drug discovery and development. This technical guide has summarized the current knowledge and provided essential experimental frameworks to facilitate and encourage further research into this intriguing class of molecules.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Zinc absorption in rats fed a low-protein diet and a low-protein diet supplemented with tryptophan or picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 502509-10-6 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]

- 7. news-medical.net [news-medical.net]

- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. google.com [google.com]

The Obscure Origins of 4-(2-Hydroxyethyl)picolinic Acid: A Historical Inquiry

Despite its availability from commercial chemical suppliers, the specific discovery and detailed historical account of 4-(2-Hydroxyethyl)picolinic acid remain largely undocumented in readily accessible scientific literature and patent databases. While the parent compound, picolinic acid, has a well-established history, the introduction of the 4-(2-hydroxyethyl) substituent appears to be a more recent and less formally chronicled development in pyridine chemistry.

Our extensive investigation into the origins of this compound (CAS Number: 502509-10-6) did not yield a seminal discovery paper or a foundational patent detailing its initial synthesis, the researchers involved, or the primary motivation for its creation. The compound is listed by numerous chemical vendors, indicating its use as a building block or intermediate in organic synthesis. However, the historical context of its first appearance in the chemical landscape is not clearly defined.

The Picolinic Acid Framework: A Brief History

Picolinic acid, or pyridine-2-carboxylic acid, is a well-known isomer of nicotinic acid (vitamin B3). Its own history is intertwined with the development of pyridine chemistry. Picolinic acid itself is a catabolite of the amino acid tryptophan.[1] Early research into pyridine and its derivatives was driven by their isolation from coal tar and their importance in the development of pharmaceuticals and agrochemicals.

The Synthesis of Picolinic Acid Derivatives

The synthesis of derivatives of picolinic acid is a broad and active area of research. A variety of methods have been developed to introduce functional groups onto the pyridine ring, allowing for the creation of a vast array of novel compounds with diverse applications. These methods often involve the modification of simpler, commercially available picolines (methylpyridines) or the direct functionalization of the pyridine ring.

While general methods for the synthesis of substituted picolinic acids are well-documented, a specific historical account for the preparation of this compound is elusive. It is plausible that this compound was first synthesized as part of a larger research program focused on creating libraries of substituted picolinic acids for screening in drug discovery or materials science, and its initial preparation was not the primary focus of a dedicated publication.

Inferred Synthetic Pathways

Based on established organic chemistry principles and known reactions for pyridine functionalization, a plausible synthetic route to this compound can be postulated. A potential pathway could involve the introduction of a two-carbon unit at the 4-position of a pre-existing picolinic acid derivative.

Below is a conceptual workflow illustrating a possible synthetic approach.

Figure 1. A conceptual synthetic workflow for this compound.

Conclusion

The history of this compound is, in essence, a reflection of the evolution of modern organic synthesis. Rather than a singular, celebrated discovery, its existence is likely the result of the incremental expansion of chemical space, driven by the demand for novel building blocks in various scientific disciplines. While a detailed historical narrative of its discovery remains elusive, its commercial availability and the principles of synthetic chemistry allow us to infer its origins and potential pathways to its creation. Further investigation into older, less digitized chemical literature or specific industrial archives might one day shed more light on the precise origins of this particular picolinic acid derivative.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Hydroxyethyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 4-(2-Hydroxyethyl)picolinic acid. Given the limited publicly available data for this specific compound, this document outlines standardized experimental protocols to enable researchers to generate robust data for its characterization. This guide is intended to be a valuable resource for scientists and professionals involved in drug discovery, formulation development, and chemical process optimization.

Introduction

This compound is a pyridine derivative with potential applications in various fields of chemical and pharmaceutical research. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective use and development. This guide synthesizes the known information about this compound and its parent molecule, picolinic acid, and provides detailed experimental workflows for its comprehensive characterization.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 4-(2-hydroxyethyl)pyridine-2-carboxylic acid | |

| CAS Number | 502509-10-6 | |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Canonical SMILES | C1=CN=C(C=C1CCO)C(=O)O | [1] |

Structural Relationship to Picolinic Acid

This compound is a derivative of picolinic acid, distinguished by the presence of a 2-hydroxyethyl group at the 4-position of the pyridine ring. This structural modification can be expected to influence its physicochemical properties, including polarity, hydrogen bonding capacity, and ultimately, its solubility and stability profile compared to the parent compound.

Caption: Structural relationship between Picolinic Acid and its derivative.

Solubility Profile

As of the date of this publication, specific quantitative solubility data for this compound in various solvents has not been extensively reported in the literature. However, based on its structure, which contains both a polar carboxylic acid and a hydroxyl group, it is anticipated to exhibit some solubility in polar solvents.

Reference Data: Solubility of Picolinic Acid

To provide context, the solubility of the parent compound, picolinic acid, has been documented:

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Water | Very soluble | Not specified |

| Ethanol | 6.89 | 25 |

| Benzene | Difficulty soluble | Not specified |

| Chloroform | Difficulty soluble | Not specified |

| Diethyl ether | Difficulty soluble | Not specified |

| Carbon disulfide | Insoluble | Not specified |

Experimental Protocol for Solubility Determination

To ascertain the solubility profile of this compound, the following equilibrium solubility method is recommended.

Objective: To determine the solubility of this compound in various aqueous and organic solvents at different temperatures.

Materials:

-

This compound (purity ≥98%)

-

Solvents: Purified water, Phosphate buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO).

-

Thermostatic shaker

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Reporting:

-

Express solubility in mg/mL or g/L.

-

Report the temperature and pH (for aqueous solutions) at which the solubility was determined.

-

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. While commercial suppliers suggest room temperature storage, detailed stability studies are necessary to understand its degradation profile under various stress conditions.[1]

General Stability Information

The product is reported to be chemically stable under standard ambient conditions (room temperature).[2]

Experimental Protocol for Stability Assessment (ICH Guidelines)

A forced degradation study is recommended to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[1][3][4]

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector

-

LC-MS for identification of degradation products

Forced Degradation Studies:

A target degradation of 5-20% is generally considered optimal for these studies.[5]

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a defined period.

-

Also, test the stability in solution at an elevated temperature.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analytical Methodology:

A stability-indicating HPLC method should be developed and validated. This method must be able to separate the intact drug from its degradation products.

-

Column: A C18 column is often a good starting point.

-

Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typically required.

-

Detection: A PDA detector is crucial for assessing peak purity and detecting any co-eluting peaks.

-

Identification: LC-MS can be used to identify the mass of the degradation products to aid in their structural elucidation.

Caption: Workflow for chemical stability assessment.

Data Presentation

All quantitative data generated from the proposed studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 2.1: Solubility of this compound

| Solvent | Temperature (°C) | pH (if applicable) | Solubility (mg/mL) |

| Purified Water | 25 | ||

| Purified Water | 37 | ||

| PBS | 25 | 7.4 | |

| 0.1 M HCl | 25 | ||

| 0.1 M NaOH | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Table 3.1: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl, 60°C, 24h | |||

| 0.1 M NaOH, RT, 24h | |||

| 3% H₂O₂, RT, 24h | |||

| Dry Heat, 80°C, 48h | |||

| Photostability |

Conclusion

While there is a notable lack of specific solubility and stability data for this compound in the public domain, this technical guide provides a robust framework for its comprehensive characterization. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the necessary data to support the advancement of their projects involving this compound. The provided methodologies, based on established scientific principles and regulatory guidelines, will ensure the quality and reliability of the generated data.

References

The Hypothesized Mechanism of Action of 4-(2-Hydroxyethyl)picolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the mechanism of action of 4-(2-Hydroxyethyl)picolinic acid is not currently available. The following in-depth technical guide presents a series of well-founded hypotheses based on the extensively studied parent compound, picolinic acid. The potential influence of the 4-(2-hydroxyethyl) substitution is also considered. All data, experimental protocols, and proposed signaling pathways are extrapolated from research on picolinic acid and its other derivatives and should be interpreted as a theoretical framework for future investigation.

Executive Summary

This compound is a derivative of picolinic acid, a naturally occurring tryptophan metabolite. Picolinic acid is known to possess a range of biological activities, including immunomodulatory, anti-proliferative, and anti-viral effects.[1] The primary mechanism underlying these activities is believed to be its function as a potent chelating agent, particularly for divalent and trivalent metal ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺).[1][2] This chelation can disrupt the function of metalloenzymes and zinc finger proteins, which are critical for various cellular processes, including viral replication.[3][4] Furthermore, as a product of the kynurenine pathway, picolinic acid is implicated in neuroprotective and immunological signaling.[2][5]

This guide hypothesizes that this compound retains the core mechanistic features of its parent compound, with the 4-(2-hydroxyethyl) moiety potentially modifying its solubility, cell permeability, and target-binding affinity. The primary hypothesized mechanisms of action are:

-

Metal Ion Chelation and Disruption of Metalloenzymes: Acting as a chelating agent to sequester essential metal ions, thereby inhibiting the activity of metalloenzymes.

-

Immunomodulation via the Kynurenine Pathway: Participating in the complex signaling network of tryptophan metabolites that regulate immune responses.

-

Antiviral Activity through Zinc Finger Protein Disruption: Interfering with viral replication by chelating zinc from viral zinc finger proteins.

Hypothesized Mechanisms of Action in Detail

Metal Ion Chelation

Picolinic acid is a well-established bidentate chelating agent, forming stable complexes with various metal ions.[1] This ability to sequester metal ions is central to its biological effects.

Hypothesis for this compound: The introduction of a hydroxyethyl group at the 4-position is unlikely to abolish the chelating ability of the picolinic acid core, which relies on the nitrogen of the pyridine ring and the carboxylate group. The hydroxyethyl group may, however, influence the molecule's polarity and steric profile, potentially altering its affinity for specific metal ions or its ability to access intracellular metal pools.

Supporting Evidence from Picolinic Acid:

-

Picolinic acid has been shown to inhibit iron uptake and decrease intracellular ferritin levels in human erythroleukemic cell lines.[6]

-

It forms stable complexes with zinc, and this is thought to be a key mechanism for its role in zinc transport and its anti-viral activity.[3][4]

Immunomodulation

Picolinic acid is a key metabolite in the kynurenine pathway of tryptophan degradation, a pathway that is increasingly recognized for its role in immune regulation.[5][7]

Hypothesis for this compound: this compound may act as an immunomodulator, potentially influencing cytokine production and the activity of immune cells such as macrophages and T-cells. The hydroxyethyl group could affect its interaction with receptors or enzymes involved in immunomodulatory signaling pathways.

Supporting Evidence from Picolinic Acid:

-

Picolinic acid can act in conjunction with interferon-gamma (IFN-γ) to affect immune responses.[4]

-

It has been shown to suppress the proliferation and metabolic activity of CD4+ T cells.[7]

-

Picolinic acid can activate macrophages and modulate the expression of genes involved in the inflammatory response.[8]

Antiviral Activity

The antiviral properties of picolinic acid are strongly linked to its zinc-chelating activity.[3][4] Many viral proteins, including those essential for replication and packaging, are zinc finger proteins that require zinc for their structural integrity and function.[3]

Hypothesis for this compound: It is hypothesized that this compound will exhibit broad-spectrum antiviral activity against enveloped viruses by chelating zinc and disrupting viral zinc finger proteins. The 4-(2-hydroxyethyl) substituent may enhance this activity by improving the compound's pharmacokinetic properties. Recent studies on picolinic acid have also suggested it can inhibit viral entry by targeting viral-cellular membrane fusion.[9][10]

Supporting Evidence from Picolinic Acid:

-

Picolinic acid has demonstrated in vitro and in vivo antiviral activity.[4]

-

Its mechanism is thought to involve binding to zinc finger proteins, altering their structure, and inhibiting their function.[3][11]

Quantitative Data from Picolinic Acid Studies

The following tables summarize quantitative data from studies on picolinic acid, which can serve as a benchmark for future investigations into this compound.

Table 1: In Vitro Inhibitory Activity of Picolinamide Derivatives against Acetylcholinesterase (AChE)

| Compound | AChE IC₅₀ (µM) |

| 7a (a picolinamide derivative) | 2.49 ± 0.19 |

Data extracted from a study on the structure-activity relationship of picolinamide derivatives as acetylcholinesterase inhibitors.[12]

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that could be conducted to investigate the hypothesized mechanisms of action of this compound.

Metal Chelation Assay

Objective: To determine the metal-chelating ability of this compound.

Protocol:

-

Prepare solutions of this compound at various concentrations.

-

Use a colorimetric indicator dye that changes absorbance upon binding to a specific metal ion (e.g., Zincon for Zn²⁺).

-

Add a fixed concentration of the metal ion to the indicator dye solution.

-

Introduce the this compound solutions to the metal-indicator complex.

-

Measure the change in absorbance at the appropriate wavelength using a spectrophotometer.

-

A decrease in the absorbance of the metal-indicator complex indicates that the test compound has chelated the metal ion.

-

Calculate the binding affinity (e.g., the dissociation constant, Kd) from the concentration-dependent changes in absorbance.

Macrophage Activation Assay

Objective: To assess the effect of this compound on macrophage activation.

Protocol:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treat the cells with various concentrations of this compound, with or without co-stimulation with IFN-γ.

-

After a 24-48 hour incubation period, collect the cell culture supernatant.

-

Measure the production of nitric oxide (NO), a marker of macrophage activation, using the Griess reagent.

-

Measure the secretion of cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

-

Analyze the expression of macrophage activation markers (e.g., CD80, CD86) on the cell surface by flow cytometry.

Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the antiviral activity of this compound against an enveloped virus (e.g., Influenza A virus).

Protocol:

-

Grow a monolayer of a susceptible host cell line (e.g., MDCK cells) in 6-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Infect the cells with a known titer of the virus for 1 hour.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the corresponding concentrations of the test compound.

-

Incubate the plates for 2-3 days until viral plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC₅₀ (50% effective concentration) of the compound.

Visualizing Hypothesized Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways that may be modulated by this compound, based on the known actions of picolinic acid.

Hypothesized Immunomodulatory Pathway

Caption: Hypothesized modulation of macrophage activation by this compound.

Hypothesized Antiviral Mechanism

Caption: Hypothesized disruption of viral replication via zinc chelation.

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated through direct experimental investigation. However, based on the well-documented biological activities of its parent compound, picolinic acid, it is reasonable to hypothesize that it functions primarily as a metal ion chelator, with consequent immunomodulatory and antiviral effects. The 4-(2-hydroxyethyl) substitution may influence its potency, selectivity, and pharmacokinetic profile.

Future research should focus on validating these hypotheses through a systematic series of in vitro and in vivo studies. Key areas of investigation should include:

-

Quantitative analysis of metal ion chelation: Determining the binding affinities of this compound for a range of biologically relevant metal ions.

-

Comprehensive immunological profiling: Assessing its effects on various immune cell types and cytokine networks.

-

Broad-spectrum antiviral screening: Evaluating its efficacy against a panel of enveloped and non-enveloped viruses.

-

Structure-activity relationship studies: Synthesizing and testing additional derivatives to understand the role of the 4-position substituent in modulating biological activity.

Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunobiology of picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Picolinic Acid as a Derivatization Agent for Enhanced Analyte Detection

Note: Extensive research for "4-(2-Hydroxyethyl)picolinic acid" as a derivatization agent yielded no specific application notes, protocols, or quantitative data. The following information is based on the well-established use of its parent compound, picolinic acid , as a derivatization agent. The principles and protocols described herein may be adaptable for this compound, but would require specific validation.

Introduction

Picolinic acid is a widely used derivatization agent, particularly in the field of analytical chemistry, for enhancing the detection of various classes of compounds in liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] Derivatization with picolinic acid is a pre-analytical step that chemically modifies the analyte of interest to improve its ionization efficiency, chromatographic retention, and overall sensitivity of detection. This is especially beneficial for compounds that exhibit poor ionization in their native state.

The primary application of picolinic acid derivatization lies in the analysis of hydroxyl-containing molecules, such as steroids, corticosteroids, and other alcohols.[1][2][3][4] The introduction of the picolinoyl group, which has a high proton affinity, significantly enhances the signal intensity in positive ion electrospray ionization (ESI) mass spectrometry.[1][3]

Principle of Derivatization

Picolinic acid derivatization typically proceeds via an esterification reaction where the carboxyl group of picolinic acid reacts with a hydroxyl group on the analyte. A common and efficient method for this conversion is the mixed anhydride method.[1][3] In this approach, picolinic acid is reacted with an activating agent, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) and a base such as triethylamine (TEA).[2] This forms a highly reactive mixed anhydride intermediate, which then readily reacts with the hydroxyl group of the analyte to form a stable picolinoyl ester derivative.

Applications

The primary application of picolinic acid as a derivatization agent is in the quantitative analysis of low-level analytes in complex biological matrices. Notable applications include:

-

Steroid and Hormone Analysis: Quantification of corticosteroids, androgens, and estrogens in biological fluids like plasma, serum, and saliva.[1][2][5]

-

Drug Metabolism Studies: Analysis of hydroxylated metabolites of drugs.

-

Biomarker Discovery: Sensitive detection of hydroxyl-containing biomarkers.

Advantages of Picolinic Acid Derivatization

-

Enhanced MS Sensitivity: Picolinoyl derivatives can exhibit a 5- to 10-fold increase in ESI response compared to their underivatized counterparts.[1][3]

-

Improved Chromatography: The derivatization can alter the polarity of the analyte, potentially improving chromatographic peak shape and resolution.

-

Versatility: The method is applicable to a wide range of hydroxyl-containing compounds.[4]

-

Robustness: The derivatization reaction is typically high-yielding and produces stable derivatives.[1]

Quantitative Data Summary

The following table summarizes representative quantitative improvements that can be expected from picolinic acid derivatization, based on literature data for corticosteroids.

| Analyte Class | Matrix | Analytical Technique | Improvement in Sensitivity | Reference |

| Corticosteroids | Human Saliva | LC-ESI-MS/MS | 5-10 times higher ESI response | [1] |

| Hydroxy-androgens | Cell Media | LC-MS | Detection down to 1 pg on column | [2] |

Experimental Protocols

Materials and Reagents

-

Picolinic acid (PA)

-

2-Methyl-6-nitrobenzoic anhydride (MNBA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous Acetonitrile (ACN)

-

Analyte standards and samples

-

Internal standards (e.g., deuterated analogs)

-

Solid-phase extraction (SPE) cartridges (for sample cleanup)

-

Standard laboratory glassware and equipment

Protocol 1: Derivatization of Hydroxyl-Containing Steroids

This protocol is a general guideline for the derivatization of steroids in a biological matrix extract.